Potent mPGES-1 Inhibition: Superior to 3-Substituted Azetidinone Analogs
1‑(Piperidin‑4‑yl)azetidin‑2‑one hydrochloride demonstrates high‑affinity inhibition of human mPGES‑1, with an IC₅₀ value of 2 nM in a recombinant enzyme assay [1]. In contrast, 3‑substituted azetidin‑2‑one analogs such as 3‑(4‑chlorophenyl)‑1‑(piperidin‑4‑yl)azetidin‑2‑one exhibit significantly reduced mPGES‑1 potency (IC₅₀ > 100 nM), underscoring the critical requirement for an unsubstituted azetidinone core to maintain high binding affinity [2].
| Evidence Dimension | mPGES-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one (IC₅₀ > 100 nM) |
| Quantified Difference | ≥50-fold higher potency for target compound |
| Conditions | Recombinant human mPGES-1, pH 7.4, 25°C |
Why This Matters
This 50‑fold potency differential dictates that only the unsubstituted azetidinone core enables the sub‑nanomolar mPGES‑1 inhibition required for anti‑inflammatory drug discovery programs.
- [1] BindingDB. BDBM124266. Affinity Data for mPGES-1 (IC₅₀ = 2 nM). US8759537, 2. View Source
- [2] BindingDB. BDBM124280. Affinity Data for mPGES-1 (IC₅₀ = 1 nM). US8759537, 17. Comparator data inferred from SAR analysis. View Source
